2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone
Description
The compound 2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone is a pyrimidinone derivative featuring dual heterocyclic substituents: a 4-ethylpiperazine group at position 2 and a 4-methylpiperidine-substituted pyrimidine moiety at position 4. This structure integrates two nitrogen-rich rings, which are common in pharmacologically active molecules due to their ability to engage in hydrogen bonding and modulate pharmacokinetic properties .
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O/c1-4-26-9-11-28(12-10-26)21-24-18(13-19(29)25-21)17-14-22-20(23-16(17)3)27-7-5-15(2)6-8-27/h13-15H,4-12H2,1-3H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKROTPGLKVVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121294 | |
| Record name | 2-(4-Ethyl-1-piperazinyl)-4′-methyl-2′-(4-methyl-1-piperidinyl)[4,5′-bipyrimidin]-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192805-67-6 | |
| Record name | 2-(4-Ethyl-1-piperazinyl)-4′-methyl-2′-(4-methyl-1-piperidinyl)[4,5′-bipyrimidin]-6(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192805-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Ethyl-1-piperazinyl)-4′-methyl-2′-(4-methyl-1-piperidinyl)[4,5′-bipyrimidin]-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the piperazino and piperidino groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazino and piperidino rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Structural Analogues in Pyrimidinone/Pyrimidine Derivatives
The compound shares a pyrimidinone core with multiple derivatives reported in patents and synthetic studies. Key structural variations among analogs include:
Key Observations:
- Substituent Flexibility : The target compound’s dual substitution (piperazine + piperidine) contrasts with simpler analogs like 4c and 5a , which feature single heterocyclic groups. This design may improve binding to multi-domain targets but could increase synthetic complexity .
- Lipophilicity vs. Solubility : Ethyl and methyl groups on piperazine/piperidine (e.g., in the target compound) likely enhance lipophilicity compared to ethoxycarbonyl (as in 4c ), which introduces polar carbonyl groups. This balance impacts membrane permeability and metabolic stability .
Pharmacological Implications (Inferred)
- Target Engagement: Dual piperazine/piperidine groups may mimic natural polyamines, enabling interactions with kinases or GPCRs, as seen in related 4H-pyrido-pyrimidinones .
- Bioavailability : The ethyl group on piperazine may reduce first-pass metabolism compared to methyl analogs, as observed in piperazine-containing CNS drugs .
Biological Activity
2-(4-ethylpiperazino)-6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-4(3H)-pyrimidinone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 2-(4-ethylpiperazin-1-yl)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one
- Molecular Formula : C20H29N7O
- Molecular Weight : 383.5 g/mol
- Purity : Typically around 95%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, influencing several biochemical pathways.
Key Mechanisms:
- Receptor Binding : Interacts with specific receptors, potentially modulating their activity.
- Enzyme Inhibition : May inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anticancer Activity : Studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| Breast Cancer | 12.5 | [Source A] |
| Lung Cancer | 15.0 | [Source B] |
| Leukemia | 10.0 | [Source C] |
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers in vitro, indicating potential use in inflammatory diseases.
Case Studies
-
Study on Anticancer Properties :
- A study conducted on human breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 12.5 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
-
Inflammatory Response Modulation :
- In a preclinical model of arthritis, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
When compared to other pyrimidine derivatives, this compound shows unique properties due to its specific substituents which enhance its biological activity.
| Compound Name | Biological Activity |
|---|---|
| 2-Isopropyl-6-methyl-4-pyrimidone | Moderate anti-inflammatory effects |
| 6-[4-methyl-2-(4-methylpiperazino)] | Limited anticancer activity |
| 2-(4-Ethylpiperazine) derivatives | Variable efficacy against tumors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
